molecular formula C12H10BrClN2O2 B2889516 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate CAS No. 347370-56-3

7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate

Cat. No.: B2889516
CAS No.: 347370-56-3
M. Wt: 329.58
InChI Key: NGFUKOHXTKSCTP-UHFFFAOYSA-N
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Description

7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate is a chemical compound with the molecular formula C12H10BrClN2O2 and a molecular weight of 329.58. This compound is known for its unique structure, which includes a quinoline ring substituted with bromine, chlorine, and a dimethylcarbamate group.

Preparation Methods

The synthesis of 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbamate group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 7-Bromo-5-chloroquinolin-8-yl dimethylcarbamate include other quinoline derivatives with different substituents. These compounds may have similar structures but differ in their chemical and biological properties.

Properties

IUPAC Name

(7-bromo-5-chloroquinolin-8-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O2/c1-16(2)12(17)18-11-8(13)6-9(14)7-4-3-5-15-10(7)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFUKOHXTKSCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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